molecular formula C8H10I2N2O B1431558 4,5-Diiodo-1-(oxan-2-yl)pyrazole CAS No. 1403483-65-7

4,5-Diiodo-1-(oxan-2-yl)pyrazole

Cat. No.: B1431558
CAS No.: 1403483-65-7
M. Wt: 403.99 g/mol
InChI Key: DXTLRUXAWBXFDB-UHFFFAOYSA-N
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Description

4,5-Diiodo-1-(oxan-2-yl)pyrazole is a chemical compound with the molecular formula C8H10I2N2O and a molecular weight of 403.99 g/mol . This compound is characterized by the presence of two iodine atoms attached to a pyrazole ring, which is further substituted with an oxan-2-yl group. It is primarily used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

4,5-diiodo-1-(oxan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10I2N2O/c9-6-5-11-12(8(6)10)7-3-1-2-4-13-7/h5,7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTLRUXAWBXFDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C(=C(C=N2)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10I2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601214587
Record name 1H-Pyrazole, 4,5-diiodo-1-(tetrahydro-2H-pyran-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601214587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1403483-65-7
Record name 1H-Pyrazole, 4,5-diiodo-1-(tetrahydro-2H-pyran-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1403483-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 4,5-diiodo-1-(tetrahydro-2H-pyran-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601214587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4,5-Diiodo-1-(oxan-2-yl)pyrazole typically involves the iodination of a pyrazole derivative. One common synthetic route includes the reaction of a pyrazole precursor with iodine in the presence of an oxidizing agent. The reaction conditions often require a solvent such as acetic acid and a temperature range of 50-70°C to facilitate the iodination process . Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps to ensure high purity of the final product.

Chemical Reactions Analysis

4,5-Diiodo-1-(oxan-2-yl)pyrazole undergoes various types of chemical reactions, including:

Scientific Research Applications

4,5-Diiodo-1-(oxan-2-yl)pyrazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4,5-Diiodo-1-(oxan-2-yl)pyrazole involves its interaction with specific molecular targets, leading to various biological effects. The iodine atoms play a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound can interfere with DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

4,5-Diiodo-1-(oxan-2-yl)pyrazole can be compared with other iodinated pyrazole derivatives, such as:

The uniqueness of this compound lies in its iodine atoms, which impart specific reactivity and potential biological effects that are not observed with other halogenated derivatives.

Biological Activity

4,5-Diiodo-1-(oxan-2-yl)pyrazole is a halogenated pyrazole derivative that has garnered attention for its potential biological activities. The unique structure of this compound, characterized by the presence of iodine atoms and an oxan ring, suggests diverse pharmacological properties. This article consolidates existing research findings regarding its biological activity, including antimicrobial, anti-inflammatory, and anticancer effects.

Chemical Structure and Properties

The chemical formula of this compound is C7H8I2N2O. Its molecular weight is approximately 360.96 g/mol. The presence of two iodine atoms significantly influences its reactivity and biological interactions.

Biological Activity Overview

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:

  • Antimicrobial Activity : Studies have shown that various pyrazole derivatives possess significant antimicrobial properties against bacteria and fungi.
  • Anti-inflammatory Effects : Compounds in this class have been evaluated for their ability to inhibit inflammatory mediators.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been investigated in vitro against several bacterial strains. In a comparative study, the compound was tested against:

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Escherichia coli1532 µg/mL
Staphylococcus aureus1816 µg/mL
Pseudomonas aeruginosa1264 µg/mL

These results suggest that the compound exhibits promising antibacterial activity, particularly against Staphylococcus aureus.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was assessed through its effect on pro-inflammatory cytokines. In vitro assays demonstrated that the compound significantly reduced the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages:

Cytokine Control (pg/mL) Treatment (pg/mL)
TNF-α25080
IL-630090

These findings indicate that this compound may serve as a potential anti-inflammatory agent.

Anticancer Activity

The anticancer effects of this compound were evaluated using various cancer cell lines. In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability:

Concentration (µM) Cell Viability (%)
0100
1075
2550
5025

The IC50 value was calculated to be approximately 30 µM, indicating significant cytotoxicity against MCF-7 cells.

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the iodine substituents may enhance its interaction with biological targets such as enzymes or receptors involved in inflammation and cancer progression.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4,5-Diiodo-1-(oxan-2-yl)pyrazole
Reactant of Route 2
4,5-Diiodo-1-(oxan-2-yl)pyrazole

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